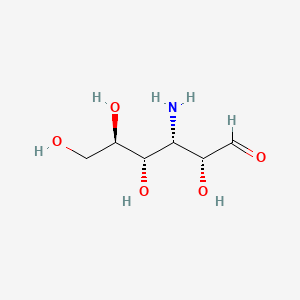

3-Amino-3-Desoxyglucose

Übersicht

Beschreibung

Aldehydo-D-kanosamine is the acyclic form of D-kanosamine. It derives from an aldehydo-D-glucose. It is a conjugate base of an aldehydo-D-kanosamine(1+).

Wissenschaftliche Forschungsanwendungen

Antibiotikasynthese

3-Amino-3-Desoxyglucose wurde als antibiotische Substanz identifiziert, die von einem Bacillus-Stamm produziert wird, der aus Tiefsee-Sedimenten isoliert wurde . Diese Verbindung zeigt eine beträchtliche antibakterielle Aktivität, was für die Entwicklung neuer Antibiotika von Bedeutung ist, insbesondere im Kampf gegen Antibiotika-resistente Bakterien.

Antibakterielle Wirkstoffe in marinen Umgebungen

Die Produktion von this compound durch Bakterien in marinen Umgebungen deutet auf seine Rolle als natürlicher antibakterieller Wirkstoff hin . Dies könnte zu potenziellen Anwendungen bei der Erhaltung mariner Ökosysteme und der Erforschung des ökologischen Gleichgewichts mikrobieller Gemeinschaften im Ozean führen.

Synthese von β-Acetochloro-Derivaten

Es wurden Forschungsarbeiten zur Synthese von β-Acetochloro-Derivaten von this compound durchgeführt . Diese Derivate sind wichtig für die Untersuchung von Antibiotika und verwandten Substanzen und liefern Einblicke in die chemischen Modifikationen, die die antibakteriellen Eigenschaften der Verbindung verbessern können.

Glykationsforschung

This compound ist an Glykationsprozessen beteiligt, bei denen es mit Proteinen wie IgG reagiert, was zur Bildung von fortgeschrittenen Glykationsendprodukten (AGEs) führt . Dies ist entscheidend für das Verständnis der Auswirkungen der Glykation bei Krankheiten wie Diabetes und für die Entwicklung von AGE-Inhibitoren.

Studium von oxidativem Stress

Die Reaktion von this compound mit Proteinen kann oxidativen Stress induzieren . Diese Anwendung ist wichtig im Bereich der oxidativen Stressforschung, die mit verschiedenen Krankheiten zusammenhängt, darunter neurodegenerative Erkrankungen und Krebs.

Strukturanalyse von Proteinen

Die Wechselwirkung von this compound mit Proteinen wie IgG kann strukturelle Veränderungen verursachen . Dies ist bedeutsam für die Proteinchemie und die Strukturbiologie, da es zum Verständnis der strukturellen Stabilität von Proteinen und der Auswirkungen externer Verbindungen auf die Proteinkonformation beiträgt.

Wirkmechanismus

Target of Action

3-Amino-3-deoxyglucose, also known as Kanosamine, primarily targets Saccharomyces cerevisiae and human pathogenic fungi Candida albicans . These organisms are significant in the context of human health as they are common pathogens causing fungal infections.

Mode of Action

Kanosamine exhibits its antifungal activity through the inhibition of cell wall synthesis and the inhibition of GlcN-6-P synthase . This compound is phosphorylated in the cytoplasm to form kanosamine-6-phosphate, which inhibits the enzyme GlcN-6-P synthase . This inhibition disrupts the normal function of the targeted organisms, leading to their eventual death .

Biochemical Pathways

The primary biochemical pathway affected by 3-Amino-3-deoxyglucose is the cell wall synthesis pathway in fungi . By inhibiting this pathway, the compound prevents the normal development and maintenance of the fungal cell wall, leading to structural instability and death of the fungi .

Pharmacokinetics

It is known that the compound is a potent glycating agent, which means it can react with proteins and other biomolecules, potentially affecting its distribution, metabolism, and excretion .

Result of Action

The primary result of the action of 3-Amino-3-deoxyglucose is the death of the targeted fungi . By inhibiting crucial biochemical pathways, the compound disrupts the normal functioning of the fungi, leading to their death . This makes it an effective antifungal agent.

Action Environment

The action of 3-Amino-3-deoxyglucose can be influenced by various environmental factors. For instance, the presence of other compounds, such as glucosamine and N-acetylglucosamine, can overcome the inhibitory effect of 3-Amino-3-deoxyglucose on cell wall synthesis . Therefore, the efficacy and stability of the compound can be affected by the biochemical environment in which it is used.

Biochemische Analyse

Cellular Effects

It is known that the compound has antibacterial activity , suggesting that it may influence cellular processes in bacteria

Molecular Mechanism

It is known to be a powerful glycating agent , suggesting that it may exert its effects through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression

Metabolic Pathways

It is known that the compound is a product of the Maillard reaction

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEXHEVNPRRHDY-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318423 | |

| Record name | Kanosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-44-3 | |

| Record name | Kanosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KANOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EB87VF7OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

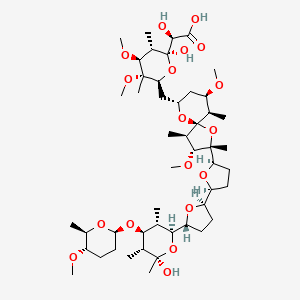

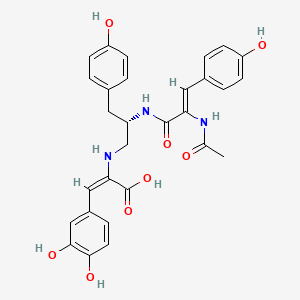

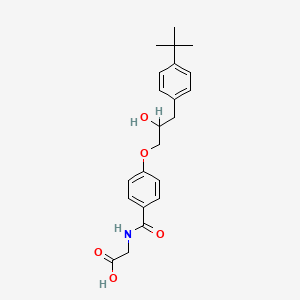

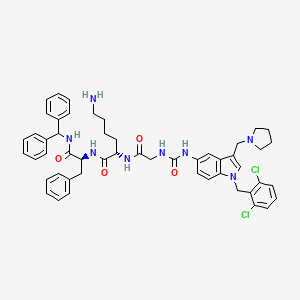

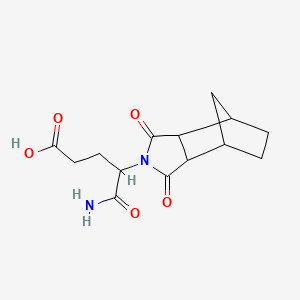

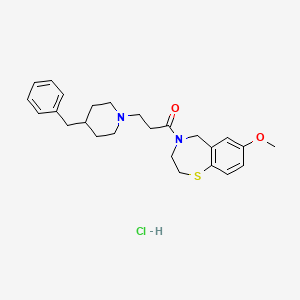

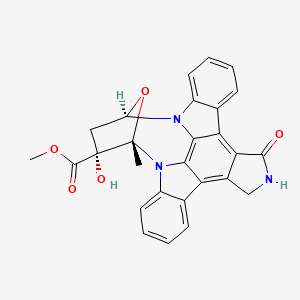

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B1673211.png)